molecular formula C17H12N2O5 B2829521 2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 49587-52-2

2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No. B2829521
CAS RN: 49587-52-2
M. Wt: 324.292
InChI Key: PSZQNXKRIHBZKI-UHFFFAOYSA-N
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Description

The compound “Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-” has a similar structure. It has a molecular weight of 362.357 . Another related compound is "({[4-(Acetylamino)phenyl]sulfonyl}amino)acetic acid" .


Synthesis Analysis

Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation in organic synthesis .


Molecular Structure Analysis

The molecular structure of related compounds such as “2-Acetylphenylboronic acid” and “4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-hydroxybenzoic acid” have been studied .


Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as “2-Acetylphenylboronic acid” and “4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-hydroxybenzoic acid” have been analyzed .

Safety and Hazards

The safety data sheet for a related compound “4-(Acetylamino)phenyl acetate” indicates that it causes serious eye irritation .

Future Directions

The future directions in the field of organic synthesis seem to be focused on the development of new reactions and transformations, such as the catalytic protodeboronation of pinacol boronic esters .

Mechanism of Action

Target of Action

Boronic acids and their esters, which this compound is a part of, are highly considered for the design of new drugs and drug delivery devices . They are particularly seen as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic esters, including this compound, are known to be involved in suzuki–miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The broad application of suzuki–miyaura coupling, which this compound is involved in, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their stability could potentially influence their bioavailability.

Result of Action

The suzuki–miyaura coupling, which this compound is involved in, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially be involved in the formation of new carbon–carbon bonds in its target molecules.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which this compound is a part of . The reaction is considerably accelerated at physiological pH . Therefore, the physiological environment in which this compound is used could significantly influence its stability and, consequently, its action and efficacy.

properties

IUPAC Name

2-(4-acetamidophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-9(20)18-11-3-5-12(6-4-11)19-15(21)13-7-2-10(17(23)24)8-14(13)16(19)22/h2-8H,1H3,(H,18,20)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZQNXKRIHBZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

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